Comprehensive Synthesis Guide: 1-[1-(Thiophen-3-yl)ethyl]piperazine
Comprehensive Synthesis Guide: 1-[1-(Thiophen-3-yl)ethyl]piperazine
The following technical guide details the synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS: 521913-92-8).[1] This document is structured for organic chemists and process engineers, prioritizing scalable, high-yield methodologies over academic curiosities.
Executive Summary & Molecule Profile
1-[1-(Thiophen-3-yl)ethyl]piperazine is a critical heterocyclic building block, often employed in the development of GPCR ligands (e.g., serotonin and dopamine receptor modulators) due to the bioisosteric relationship between the thiophene ring and the phenyl group found in many CNS-active drugs.
The presence of the chiral center at the ethyl linker (α-methyl substitution) introduces stereochemical considerations, though this guide focuses on the efficient synthesis of the racemate, which is the standard primary intermediate in drug discovery campaigns.
| Property | Data |
| IUPAC Name | 1-[1-(Thiophen-3-yl)ethyl]piperazine |
| CAS Number | 521913-92-8 |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| Key Functionality | Secondary amine (N4), Thiophene bioisostere, Chiral benzylic-like center |
Retrosynthetic Analysis & Strategy
To design the most robust route, we analyze the disconnection of the C–N bond between the piperazine nitrogen and the chiral ethyl linker.
Strategic Logic[1]
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Route A (Reductive Amination): This is the preferred industrial route . It utilizes commercially available 3-acetylthiophene and piperazine.[1] It is convergent, avoids the handling of unstable "benzylic" (thienylic) halides, and minimizes elimination side-products (vinyl thiophenes).
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Route B (Nucleophilic Substitution): Involves converting 1-(thiophen-3-yl)ethanol to a chloride or sulfonate, followed by SN2 displacement. This route is less desirable due to the propensity of secondary thienyl halides to undergo E2 elimination to form 3-vinylthiophene.[1]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the superiority of the reductive amination pathway.
Primary Protocol: Reductive Amination
This protocol describes the "Gold Standard" synthesis using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes the reduction of the thiophene ring itself.
Reaction Scheme
3-Acetylthiophene + Piperazine
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role | Rationale |
| 3-Acetylthiophene | 1.0 | Limiting Reagent | Commercial starting material.[1] |
| Piperazine | 3.0 - 5.0 | Nucleophile | Excess prevents bis-alkylation (formation of the symmetric dimer).[1] |
| NaBH(OAc)₃ | 1.5 | Reducing Agent | Selective for imines over ketones; avoids thiophene reduction. |
| Acetic Acid (AcOH) | 1.0 - 1.5 | Catalyst | Activates the ketone for imine formation.[1] |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Standard solvent for STAB; maintains solubility of intermediates. |
Step-by-Step Methodology
Phase 1: Imine Formation
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Charge the flask with Piperazine (anhydrous, 5.0 equiv) and 1,2-Dichloroethane (DCE) (concentration ~0.2 M relative to ketone). Stir until dissolved.
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Expert Note: Piperazine is hygroscopic. Use a fresh bottle or recrystallize from ethanol if purity is suspect.
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Addition: Add 3-Acetylthiophene (1.0 equiv) followed by Acetic Acid (1.2 equiv) .
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Equilibration: Stir at room temperature (20–25 °C) for 30–60 minutes. This allows the formation of the hemiaminal/imine equilibrium species.
Phase 2: Reduction[1]
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Reducing Agent: Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
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Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.[1] The ketone spot should disappear.
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Phase 3: Workup & Purification[1][3]
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Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
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Washing: Combine organic layers and wash with Brine . Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
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Removal of Excess Piperazine:
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The crude residue will contain the product and excess piperazine.
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Technique: Dissolve the residue in EtOAc and wash copiously with water (piperazine is highly water-soluble). Alternatively, use sublimation if the scale is small, but water washing is preferred for scale-up.
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Flash Chromatography: Purify the crude oil using silica gel chromatography.
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Eluent: Gradient of 0%
10% Methanol in Dichloromethane (with 1% aqueous Ammonia or Triethylamine to prevent streaking of the amine).
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Secondary Protocol: Nucleophilic Substitution
Use this route only if 3-acetylthiophene is unavailable and you must start from the alcohol or halide.[1]
Workflow
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Activation: Convert 1-(thiophen-3-yl)ethanol to the chloride using Thionyl Chloride (SOCl₂) in DCM at 0 °C.
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Warning: The resulting secondary chloride is prone to elimination. Use immediately.
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Substitution: Dissolve Piperazine (5.0 equiv) in Acetonitrile (MeCN) with K₂CO₃ (2.0 equiv) .
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Addition: Add the chloride solution dropwise at reflux.
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Workup: Similar to Route A.
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Drawback: Yields are typically lower (40–60%) compared to reductive amination (70–85%) due to the formation of 3-vinylthiophene.
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Mechanistic Insight & Visualization
Understanding the mechanism ensures troubleshooting capability. The reductive amination proceeds through an iminium ion intermediate, which is the species reduced by the hydride.[4]
Figure 2: Mechanistic pathway of the reductive amination using STAB.[1]
Characterization & Quality Control
To validate the synthesis, the following spectral data must be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 7.0–7.4 ppm: 3H (Thiophene protons, multiplet).δ 3.4–3.6 ppm: 1H (q, J=6.5 Hz, CH-CH₃ benzylic methine).δ 2.8 ppm: 4H (m, Piperazine ring protons adjacent to alkyl group).δ 2.4 ppm: 4H (m, Piperazine ring protons adjacent to secondary amine).δ 1.4 ppm: 3H (d, J=6.5 Hz, Methyl group). |
| MS (ESI+) | [M+H]⁺ = 197.1 . Characteristic M+2 isotope peak (4.5% abundance) due to ³⁴S. |
| Appearance | Pale yellow oil (free base) or white solid (HCl salt). |
Safety & Handling (E-E-A-T)
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Thiophenes: Many thiophene derivatives have strong, unpleasant odors and can be skin irritants. All operations must be performed in a well-ventilated fume hood.[1]
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Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acids. Ensure proper venting.
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Piperazine: A strong sensitizer and skin/eye irritant. Wear nitrile gloves and safety goggles.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235374 (1-[1-(Thiophen-3-yl)ethyl]piperazine).[1] Link
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Bhattacharyya, S. (1995). "Reductive amination of carbonyl compounds with sodium triacetoxyborohydride: a convenient procedure for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. Link
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Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines." Link
Sources
- 1. 2,2,2-Trifluoro-1-thiophen-3-yl-ethanone oxime - CAS号 138395-47-8 - 摩熵化学 [molaid.com]
- 2. KR20140020883A - Heterocyclic resorcinol derivatives, preparation of same and cosmetic uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
